Controlled Lipophilicity: XLogP3-AA 4.8 Differentiates from 6-Aryl and 6-Halo Analogs
Lipophilicity is a primary driver of non-specific binding, solubility, and passive membrane permeability. The target compound exhibits a computed XLogP3-AA of 4.8 [1], placing it near the upper limit of typical oral drug-like space (LogP < 5). Comparatively, the direct 6-phenyl analog of the scaffold (which replaces the pyrrolidin-1-yl group with a phenyl ring) is predicted to have a significantly higher XLogP due to the greater lipophilicity of an additional phenyl ring (estimated ~5.5), while a 6-chloro analog is predicted lower (estimated ~4.2). These differences shift the compounds into different experimental solubility and permeability regimes. The pyrrolidin-1-yl group uniquely balances lipophilicity within a manageable range while avoiding the metabolic liabilities of a halogen [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 (PubChem computed) |
| Comparator Or Baseline | 6-Phenyl analog: estimated XLogP3-AA ~5.5; 6-Chloro analog: estimated XLogP3-AA ~4.2 |
| Quantified Difference | ΔXLogP = -0.7 vs. 6-phenyl; ΔXLogP = +0.6 vs. 6-chloro |
| Conditions | Computational prediction using XLogP3 algorithm on neutral species. Actual experimental logP/logD values may vary and should be measured for precise comparisons. |
Why This Matters
Lipophilicity differences of this magnitude can shift aqueous solubility by 5-10 fold and alter non-specific protein binding, directly impacting assay reproducibility and the suitability of a compound for specific screening workflows.
- [1] PubChem Compound Summary for CID 1471785, XLogP3-AA property value. View Source
- [2] PubChem Compound Summary for CID 1471785, structural comparison with 6-substituted analogs. View Source
